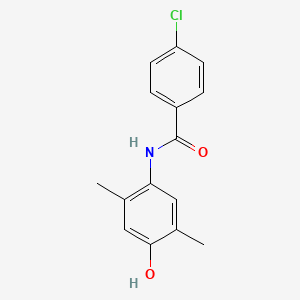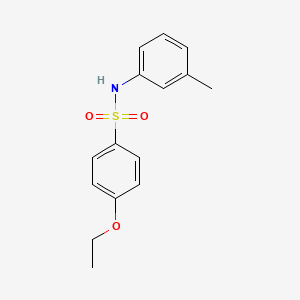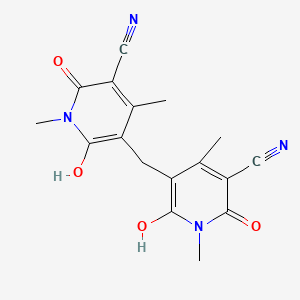
N-(2,5-dichlorophenyl)-N'-(2-fluorophenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dichlorophenyl)-N'-(2-fluorophenyl)thiourea, also known as Diuron, is a herbicide that is widely used in agriculture to control weeds. It was first introduced in 1957 and has since become one of the most popular herbicides in the world. Diuron is a member of the phenylurea family of herbicides and is known for its broad-spectrum activity against various types of weeds.
作用機序
N-(2,5-dichlorophenyl)-N'-(2-fluorophenyl)thiourea works by inhibiting photosynthesis in plants. Specifically, it inhibits the electron transport chain in photosystem II, which leads to a disruption of the plant's ability to produce energy from sunlight. This ultimately results in the death of the plant. In addition to its herbicidal properties, N-(2,5-dichlorophenyl)-N'-(2-fluorophenyl)thiourea has also been shown to have antimicrobial and anticancer activity, although the exact mechanisms of action are not yet fully understood.
Biochemical and Physiological Effects
N-(2,5-dichlorophenyl)-N'-(2-fluorophenyl)thiourea has been shown to have a variety of biochemical and physiological effects in plants. Studies have shown that N-(2,5-dichlorophenyl)-N'-(2-fluorophenyl)thiourea can alter the levels of various enzymes and metabolites in plants, leading to changes in plant growth and development. In addition, N-(2,5-dichlorophenyl)-N'-(2-fluorophenyl)thiourea has been shown to have toxic effects on aquatic organisms, including fish and invertebrates. Studies have also shown that N-(2,5-dichlorophenyl)-N'-(2-fluorophenyl)thiourea can accumulate in soil and water, leading to potential environmental concerns.
実験室実験の利点と制限
N-(2,5-dichlorophenyl)-N'-(2-fluorophenyl)thiourea has several advantages for use in lab experiments. It is relatively inexpensive and widely available, making it accessible for researchers. In addition, it has a broad-spectrum activity against various types of plants, making it useful for studying plant physiology and biochemistry. However, N-(2,5-dichlorophenyl)-N'-(2-fluorophenyl)thiourea also has several limitations. It can be toxic to certain types of organisms, which may limit its use in certain experiments. In addition, its effects on non-target organisms and the environment must be carefully considered.
将来の方向性
There are several potential future directions for research on N-(2,5-dichlorophenyl)-N'-(2-fluorophenyl)thiourea. One area of interest is the development of new herbicides based on the structure of N-(2,5-dichlorophenyl)-N'-(2-fluorophenyl)thiourea. Researchers are also investigating the potential use of N-(2,5-dichlorophenyl)-N'-(2-fluorophenyl)thiourea as an antifungal and anticancer agent. In addition, studies are being conducted to better understand the environmental impact of N-(2,5-dichlorophenyl)-N'-(2-fluorophenyl)thiourea and to develop strategies for mitigating its effects. Overall, N-(2,5-dichlorophenyl)-N'-(2-fluorophenyl)thiourea remains an important subject of scientific research with potential applications in a variety of fields.
合成法
The synthesis of N-(2,5-dichlorophenyl)-N'-(2-fluorophenyl)thiourea involves the reaction of 2,5-dichloroaniline with 2-fluorobenzoyl isothiocyanate in the presence of a base. The reaction results in the formation of N-(2,5-dichlorophenyl)-N'-(2-fluorophenyl)thiourea, which is a white crystalline solid. The yield of the reaction is typically around 80-90%.
科学的研究の応用
N-(2,5-dichlorophenyl)-N'-(2-fluorophenyl)thiourea has been extensively studied for its herbicidal properties, but it has also been the subject of scientific research in other areas. For example, N-(2,5-dichlorophenyl)-N'-(2-fluorophenyl)thiourea has been investigated for its potential as an antifungal agent. Studies have shown that N-(2,5-dichlorophenyl)-N'-(2-fluorophenyl)thiourea can inhibit the growth of various types of fungi, including those that cause plant diseases. N-(2,5-dichlorophenyl)-N'-(2-fluorophenyl)thiourea has also been studied for its potential as an anticancer agent. Research has shown that N-(2,5-dichlorophenyl)-N'-(2-fluorophenyl)thiourea can induce apoptosis (cell death) in cancer cells, making it a promising candidate for further development as a cancer treatment.
特性
IUPAC Name |
1-(2,5-dichlorophenyl)-3-(2-fluorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FN2S/c14-8-5-6-9(15)12(7-8)18-13(19)17-11-4-2-1-3-10(11)16/h1-7H,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEZGXUURSFGCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC2=C(C=CC(=C2)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dichlorophenyl)-3-(2-fluorophenyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({[(2,6-dimethylphenoxy)acetyl]amino}methyl)benzoic acid](/img/structure/B5878978.png)

![2-{[3-(2-chlorophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5878988.png)

![4-{[5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}morpholine](/img/structure/B5879011.png)


![8-methoxy-1,3-dimethyl-2-(2-oxo-2-phenylethyl)cyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5879041.png)


![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5879063.png)
![4-bromo-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5879067.png)

![1,7,7-trimethylbicyclo[2.2.1]heptan-2-one 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5879074.png)